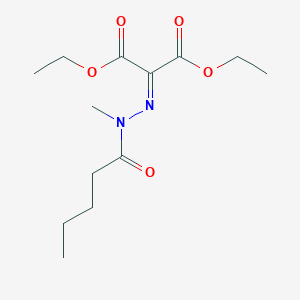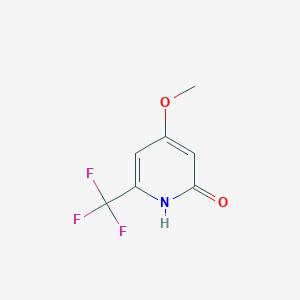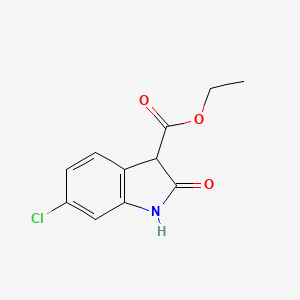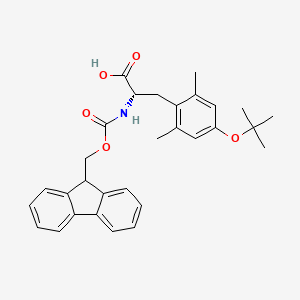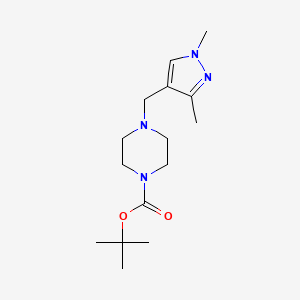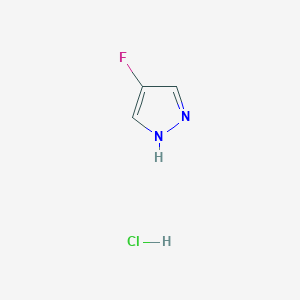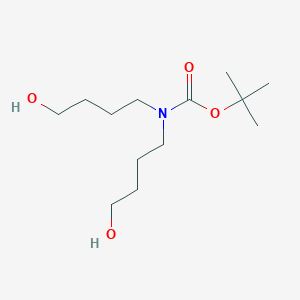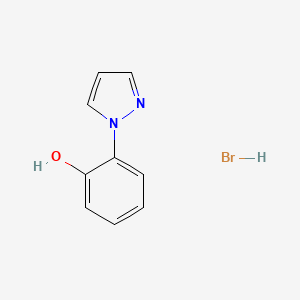
2-(1H-pyrazol-1-yl)phenol hydrobromide
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)phenol hydrobromide, also known as Pyrazol Phenol, is an organic compound that belongs to the class of phenol derivatives known as pyrazoles. It is an organic building block useful in chemical synthesis studies .
Molecular Structure Analysis
The molecular formula of 2-(1H-pyrazol-1-yl)phenol hydrobromide is C9H9BrN2O, and its molecular weight is 241.08 g/mol. The InChI code is 1S/C9H8N2O.BrH/c12-9-5-2-1-4-8 (9)11-7-3-6-10-11;/h1-7,12H;1H .Applications De Recherche Scientifique
Pharmacology
Antifungal Applications: This compound has been evaluated for its efficacy against phytopathogenic fungi, showing promising results as a potential fungicide . Its derivatives have demonstrated broad-spectrum antifungal properties, which could be beneficial in developing new antifungal agents.
Agriculture
Pesticide Development: The antifungal properties of 2-(1H-pyrazol-1-yl)phenol hydrobromide derivatives make them candidates for pesticide development . Their ability to inhibit the growth of harmful fungi can protect crops and contribute to food security.
Material Science
Organic Synthesis Building Block: As an organic compound, 2-(1H-pyrazol-1-yl)phenol hydrobromide serves as a building block in chemical synthesis studies, aiding in the creation of complex organic molecules .
Chemical Synthesis
Catalysis and Reaction Studies: This compound is used in the synthesis of various chemical structures, providing insights into reaction mechanisms and catalysis . It’s instrumental in developing new synthetic methodologies.
Biochemistry Research
Biological Activity Exploration: In biochemistry research, the compound’s derivatives are explored for their biological activities, including antimicrobial potential, which could lead to the discovery of new therapeutic agents .
Environmental Science
Environmental Impact Studies: The compound and its derivatives can be studied for their environmental impact, particularly in terms of their biodegradability and potential toxicity to ecosystems .
Safety And Hazards
Propriétés
IUPAC Name |
2-pyrazol-1-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.BrH/c12-9-5-2-1-4-8(9)11-7-3-6-10-11;/h1-7,12H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFYYCDZDWXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)phenol hydrobromide | |
CAS RN |
1803562-27-7 | |
| Record name | 2-(1H-pyrazol-1-yl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



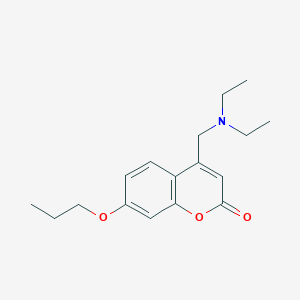
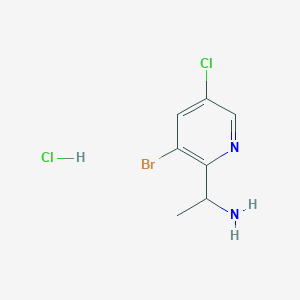
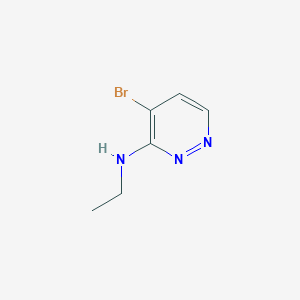
![tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B1447371.png)
